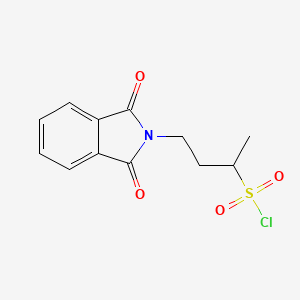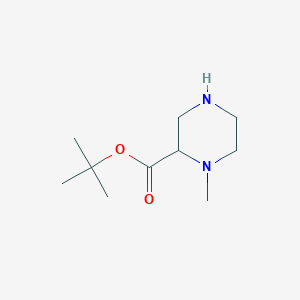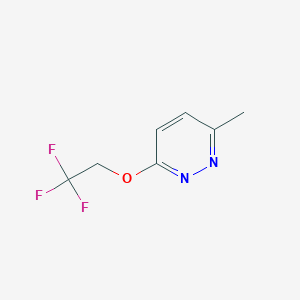
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride” is a chemical compound with the IUPAC name 4-(1,3-dioxoisoindolin-2-yl)butane-2-sulfonyl chloride . It has a molecular weight of 301.75 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClNO4S/c1-8(19(13,17)18)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Novel Catalysts for Synthesis
Researchers have introduced novel nanosized N-sulfonated Brönsted acidic catalysts, like NS-C4(DABCO-SO3H)2·4Cl, for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This demonstrates the utility of sulfonated compounds in facilitating efficient chemical reactions, leading to products with potential applications in pharmaceuticals and materials science (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).
Sulfonating Agents for Amines
The compound "2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride" has been used as a versatile sulfonating agent for amines, showing the importance of sulfonyl chloride derivatives in amine synthesis. This process allows for the easy sulfonation of primary and secondary amines, demonstrating the chemical's role in modifying amine groups for further chemical synthesis and applications in drug development and material science (Izumi Sakamoto et al., 2006).
Antimicrobial Activity of Sulfonate Derivatives
Sulfonate derivatives synthesized from butane sultone have been screened for antimicrobial and antifungal activities. This research suggests that compounds structurally similar to "4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride" could be potent against Gram-positive bacteria, Gram-negative bacteria, and fungi, highlighting their potential in developing new antimicrobial agents (A. Fadda et al., 2016).
Synthesis of Polyfunctional Heterocycles
The synthesis of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives from butane sultone intermediates underscores the role of sulfonyl chlorides in creating water-soluble molecules with potential biological activity. These compounds' synthesis and evaluation for antimicrobial properties underscore the broader utility of sulfonyl chloride derivatives in pharmaceutical chemistry (A. Fadda et al., 2016).
Hydroxyalkanesulfonyl Chlorides in Organic Synthesis
The preparation and characterization of hydroxyalkanesulfonyl chlorides from chlorination of hydroxyalkanesulfinate salts in a nonpolar medium illustrate the importance of sulfonyl chlorides in organic synthesis. These compounds serve as intermediates for further chemical transformations, offering pathways to synthesize more complex molecules with specific functional groups for various applications in material science and pharmaceuticals (J. King, R. Rathore, 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S/c1-8(19(13,17)18)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCMCGODWGOLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C(=O)C2=CC=CC=C2C1=O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-fluoro-4-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2940036.png)
![3,4-dimethoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2940037.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2940039.png)



![4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile](/img/structure/B2940048.png)

![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2940051.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2940054.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2940056.png)
![N-(2-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2940057.png)
![N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2940058.png)